N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Theoretical Investigation of Antimalarial Sulfonamides
Research on N-(phenylsulfonyl)acetamide derivatives, including compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide, has shown promise in antimalarial activity. The study involved reactivity investigation of these derivatives to produce a variety of sulfonamide compounds, which were then examined for in vitro antimalarial activity. The synthesized sulfonamides were also characterized by their ADMET properties. Among the compounds, one with a quinoxaline moiety attached to the sulfonamide ring system exhibited exceptional antimalarial activity with a low IC50 value, highlighting the potential of such compounds in antimalarial research. Theoretical calculations and molecular docking studies further supported these findings, indicating small energy affinity against key proteins involved in malaria pathogenesis (Fahim & Ismael, 2021).
Muscarinic (M3) Antagonists
Another study focused on the synthesis of 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one for evaluation as a muscarinic (M3) antagonist. This research outlined a novel synthetic route to the compound of interest, although attempts to cyclize the precursor diene by alkene metathesis were unsuccessful. A second approach achieved the desired cyclization under Mitsunobu conditions, resulting in the target compound, which was then assayed for muscarinic (M3) activity (Evans, Lee, & Thomas, 2008).
Dual Angiotensin II and Endothelin A Receptor Antagonists
Research into N-isoxazolyl biphenylsulfonamides has uncovered compounds with dual activity against angiotensin II (AT1) and endothelin A (ET(A)) receptors, offering a new approach to treating hypertension. The study involved the design, synthesis, and discovery of these dual antagonists, highlighting their potent and orally active properties. This represents a significant advancement in the development of hypertension treatments, with the potential for greater efficacy and reduced side effects (Murugesan et al., 2002).
VEGFR-2 Inhibitors
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer treatment. The compounds demonstrated good in vitro anticancer activity against various cancer cell lines and were more active as VEGFR-2 inhibitors than the reference drug dasatinib. This study highlights the potential of these novel sulfonamides as candidates for cancer therapy, especially in targeting tumor angiogenesis (Ghorab et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-5-11-22-16-12-14(7-9-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h7-10,12,21H,5-6,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPABGCUHPEBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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